Methyl (3,4-dimethoxyphenyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3,4-dimethoxyphenyl)glycinate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to an amino acid derivative, specifically 3,4-dimethoxyphenylamine
Mechanism of Action
Target of Action
The primary targets of Methyl 2-((3,4-dimethoxyphenyl)amino)acetate are currently not well-defined in the literature. This compound is a derivative of the 3,4-dimethoxyphenyl group, which is known to interact with various biological targets. The specific targets for this compound remain to be identified .
Mode of Action
It is known that the compound is involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction
Biochemical Pathways
Given its involvement in the Suzuki–Miyaura cross-coupling reaction, it may influence pathways related to carbon–carbon bond formation
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 2-((3,4-dimethoxyphenyl)amino)acetate is currently limited. The compound has a molecular weight of 210.23, a density of 1.105±0.06 g/cm3, and a boiling point of 175℃ . These properties may influence its bioavailability and pharmacokinetics. Further pharmacokinetic studies are needed to provide a comprehensive understanding of this compound’s behavior in the body.
Result of Action
As a derivative of the 3,4-dimethoxyphenyl group, it may share some of the biological activities associated with this group . .
Action Environment
It is known to be a relatively safe compound under normal operating conditions, but it is volatile and should be handled in a well-ventilated area
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3,4-dimethoxyphenyl)glycinate typically involves the reaction of 3,4-dimethoxyaniline with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 3,4-dimethoxyaniline attacks the carbonyl carbon of methyl chloroacetate, leading to the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Methyl (3,4-dimethoxyphenyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the aromatic ring to a dihydro derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or dihydro derivatives.
Scientific Research Applications
Methyl (3,4-dimethoxyphenyl)glycinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: This compound shares the 3,4-dimethoxyphenyl moiety but differs in its functional groups.
Methyl 3,4-dimethoxybenzoate: Similar in structure but lacks the amino group.
2-(3,4-Dimethoxyphenyl)ethylamine: Another related compound with similar aromatic substitution patterns.
Uniqueness
Methyl (3,4-dimethoxyphenyl)glycinate is unique due to the combination of its ester and amino functionalities, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
methyl 2-(3,4-dimethoxyanilino)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-14-9-5-4-8(6-10(9)15-2)12-7-11(13)16-3/h4-6,12H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIAXHHPYWVMGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.